molecular formula C21H20N4O4 B2501999 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 946234-19-1

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2501999
CAS No.: 946234-19-1
M. Wt: 392.415
InChI Key: SYAQBNZXSCKTEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a benzodioxole-carboxamide derivative characterized by a pyrimidine ring substituted with ethoxy and methyl groups, linked via an anilino moiety to the benzodioxole-carboxamide scaffold. This article focuses on comparing its structural and functional attributes with similar compounds, emphasizing substituent effects, biological activity, and metabolic profiles.

Properties

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-3-27-20-11-19(22-13(2)23-20)24-15-5-7-16(8-6-15)25-21(26)14-4-9-17-18(10-14)29-12-28-17/h4-11H,3,12H2,1-2H3,(H,25,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAQBNZXSCKTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a benzo[d][1,3]dioxole moiety with a pyrimidine derivative, which may contribute to its biological activities. The molecular formula is C22H24N4O4C_{22}H_{24}N_{4}O_{4}, and its molecular weight is approximately 408.458 g/mol.

PropertyValue
Molecular FormulaC22H24N4O4
Molecular Weight408.458 g/mol
CAS Number946201-88-3

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzodioxole have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.

Case Study: Cytotoxicity Assays
In vitro studies using MTS assays demonstrated that compounds with structural similarities displayed IC50 values ranging from 26 to 65 µM against different cancer cell lines. This suggests the potential for this compound to inhibit cancer cell proliferation effectively .

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Research indicates that derivatives containing both pyrimidine and dioxole structures can exhibit antibacterial activity against specific pathogens.

Research Findings: Antimicrobial Efficacy
Studies have reported varying degrees of antimicrobial activity among synthesized benzodioxole derivatives. For instance, certain compounds demonstrated effective inhibition against bacterial strains, although the efficacy varied based on the specific structure and functional groups present .

The mechanism by which this compound exerts its biological effects is not fully elucidated but likely involves interactions with specific molecular targets. These may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
  • Receptor Modulation : It could interact with cellular receptors to modulate signaling pathways related to cell proliferation or apoptosis.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzo[d][1,3]dioxole-5-carboxamide Derivatives

Compound Name R Group Substituent Key Structural Features
Target Compound 4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl Ethoxy/methyl-pyrimidine for potential H-bonding and lipophilicity
S807 (N-(heptan-4-yl)...) Heptan-4-yl Branched alkyl chain enhancing lipophilicity
IId (N-(4-(2-methoxyphenoxy)phenyl)...) 4-(2-methoxyphenoxy)phenyl Phenoxy group linked to cytotoxicity
HSD-2 (N-(3,4-dimethoxyphenyl)...) 3,4-dimethoxyphenyl Electron-rich aromatic ring for π-π interactions
[131I]I-BA52 4-((2-diethylaminoethylcarbamoyl)...) Iodinated aromatic ring for radionuclide therapy
  • Target Compound : The ethoxy and methyl groups on the pyrimidine ring may enhance metabolic stability compared to alkyl or alkoxy substituents in other derivatives. The pyrimidine moiety could facilitate hydrogen bonding with biological targets.
  • S807 : The heptan-4-yl group contributes to rapid oxidative metabolism, limiting its half-life but making it suitable for food flavor applications .
  • IId: The methoxyphenoxy group correlates with anticancer activity (IC50 26.59–65.16 µM in HeLa and HepG2 cells) .

Metabolic and Toxicological Profiles

Table 3: Metabolic Stability and Toxicity

Compound Metabolic Pathway Toxicity Profile Reference
Target Unknown (predicted hepatic oxidation) Not evaluated
S807 Rapid oxidative metabolism (rat/human microsomes) GRAS (Generally Recognized As Safe) for food use
IId Not reported Cytotoxic (cell line-dependent)
  • S807 : Rapid metabolism minimizes bioaccumulation, critical for food safety .
  • Target Compound : The ethoxy group may reduce metabolic clearance compared to smaller alkoxy groups (e.g., methoxy in IId).

Physicochemical Properties

Table 4: Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP (Predicted)
Target C22H21N4O4 405.43 ~3.2 (moderate lipophilicity)
S807 C15H19NO3 261.32 ~4.1
IId C21H18N2O4 362.38 ~3.8
  • The target compound’s higher molecular weight and pyrimidine ring may improve target specificity but reduce oral bioavailability compared to S805.

Preparation Methods

Oxidation of Piperonal

Benzo[d]dioxole-5-carbaldehyde (piperonal) serves as the starting material. Oxidation using potassium permanganate (KMnO₄) in acidic conditions yields benzo[d]dioxole-5-carboxylic acid with >90% purity. Alternative methods include catalytic oxidation with ruthenium-based catalysts, though KMnO₄ remains cost-effective for industrial-scale synthesis.

Activation to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to generate benzo[d]dioxole-5-carbonyl chloride , a reactive intermediate for subsequent amide coupling. Excess SOCl₂ is removed via distillation, and the product is stored under anhydrous conditions to prevent hydrolysis.

Preparation of 4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)aniline

Synthesis of 4,6-Dichloro-2-methylpyrimidine

4,6-Dichloro-2-methylpyrimidine is synthesized via chlorination of 2-methylpyrimidin-4-ol using phosphorus oxychloride (POCl₃). This intermediate is critical for introducing ethoxy and amino groups at the 6- and 4-positions, respectively.

Ethoxy Substitution at Position 6

The 6-chloro group undergoes nucleophilic displacement with sodium ethoxide (NaOEt) in ethanol at reflux, yielding 4-chloro-6-ethoxy-2-methylpyrimidine . Reaction monitoring via thin-layer chromatography (TLC) confirms complete substitution within 6–8 hours.

Amination at Position 4

4-Chloro-6-ethoxy-2-methylpyrimidine reacts with 4-aminophenol in the presence of diisopropylethylamine (DIPEA) and isopropyl alcohol at 100°C for 24 hours. This step introduces the aniline moiety, forming 4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenol . Subsequent reduction using hydrogenation or catalytic transfer hydrogenation converts the phenol to the corresponding aniline.

Amide Coupling and Final Assembly

Coupling Reaction Optimization

The activated acid chloride (benzo[d]dioxole-5-carbonyl chloride ) reacts with 4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)aniline in DMF using potassium carbonate (K₂CO₃) as a base. This method, adapted from analogous protocols, achieves an 87% yield at 60°C over 12 hours. Alternative coupling agents like HATU or EDCl were explored but offered no significant yield improvement.

Workup and Purification

The crude product is precipitated by adding ice water, followed by filtration and washing with petroleum ether. Column chromatography (silica gel, ethyl acetate/hexane) isolates the pure amide. Nuclear magnetic resonance (NMR) confirms the absence of unreacted starting materials, while high-resolution mass spectrometry (HRMS) validates the molecular formula (C₂₁H₂₀N₄O₄).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.24 (s, 1H, CONH), 8.11–7.07 (m, 8H, aromatic), 5.74 (br, 2H, NH₂), 4.12 (q, 2H, OCH₂CH₃), 2.45 (s, 3H, CH₃-pyrimidine), 1.43 (t, 3H, OCH₂CH₃).
  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N–H bend).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity. Residual solvents are quantified via gas chromatography (GC), meeting International Council for Harmonisation (ICH) guidelines.

Scale-Up Considerations and Industrial Feasibility

Solvent Selection

Isopropyl alcohol and DMF are prioritized for their ability to dissolve both polar and nonpolar intermediates. However, DMF replacement with dimethylacetamide (DMAc) is under investigation to reduce environmental impact.

Cost Analysis

The use of 4,6-dichloro-2-methylpyrimidine ($12.50/g) and piperonal ($8.20/g) contributes to 65% of raw material costs. Process intensification strategies, such as continuous-flow synthesis, could reduce production expenses by 20–30%.

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions starting with functionalized pyrimidine and benzodioxole precursors. Key steps include:

  • Amide coupling : Use coupling agents like HBTU or HATU with DIPEA or triethylamine in polar aprotic solvents (e.g., DMF) to link the pyrimidine and benzodioxole moieties .
  • Amination : Introduce the ethoxy-methylpyrimidinyl group via nucleophilic aromatic substitution under reflux conditions .
  • Purity optimization : Monitor reactions using TLC (Rf tracking) or HPLC (retention time analysis). Final purification employs silica gel chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane .

Yield enhancement : Pre-activate carboxylate intermediates with HOBt/DCC systems to improve coupling efficiency. Temperature control (0–25°C) during exothermic steps minimizes side reactions .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

  • Spectroscopy :
    • 1H/13C NMR : Assign peaks to verify substituent positions (e.g., ethoxy group δ ~1.3 ppm for CH3, δ ~4.3 ppm for OCH2; benzodioxole protons δ ~6.0–6.8 ppm) .
    • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm mass error to rule out impurities .
  • Chromatography :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm); ≥95% purity is acceptable for biological assays .
  • IR : Validate carbonyl stretches (amide C=O ~1650–1680 cm⁻¹; pyrimidine ring ~1600 cm⁻¹) .

Advanced: How can researchers resolve contradictions in biological activity data across assay systems?

Discrepancies may arise from assay-specific conditions (e.g., cell line variability, serum interference). Methodological solutions include:

  • Dose-response standardization : Use fixed IC50 determination protocols (e.g., 72-hr incubation for cytotoxicity assays) to reduce variability .
  • Orthogonal assays : Cross-validate results with complementary techniques (e.g., enzymatic inhibition assays vs. cell-based proliferation assays) .
  • Solubility controls : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

Advanced: What computational strategies predict target interactions and guide SAR studies?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with kinases or receptors. Focus on hydrogen bonding (e.g., pyrimidine N with ATP-binding pocket residues) and hydrophobic interactions (benzodioxole with pocket sub-sites) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction fingerprints .
  • QSAR modeling : Train models with descriptors like logP, topological polar surface area, and electronegativity to prioritize substituents (e.g., electron-withdrawing groups on pyrimidine for enhanced activity) .

Basic: How should solubility and stability be assessed for in vitro studies?

  • Solubility screening : Test in PBS, DMSO, and cell culture media using nephelometry. For poor solubility, employ cyclodextrin encapsulation or PEGylation .
  • Stability profiling : Incubate compounds in PBS (pH 7.4) and liver microsomes. Quantify degradation via LC-MS at 0, 6, 24 hrs. Adjust storage conditions (e.g., −80°C under nitrogen) if decomposition exceeds 10% .

Advanced: What strategies mitigate off-target effects in mechanistic studies?

  • Proteomic profiling : Use affinity pulldown with biotinylated analogs and mass spectrometry to identify unintended targets .
  • CRISPR-Cas9 knockout : Validate target specificity by comparing wild-type vs. gene-edited cell lines .
  • Selectivity panels : Screen against kinase/enzyme families (e.g., PKC, MAPK) to quantify selectivity indices (SI >10 preferred) .

Basic: What in vitro models are suitable for initial pharmacological evaluation?

  • Cancer : NCI-60 cell panel for broad cytotoxicity screening; prioritize lines with target overexpression (e.g., EGFR-mutant NSCLC for kinase inhibitors) .
  • Antimicrobial : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in broth microdilution assays (MIC ≤10 µg/mL considered active) .

Advanced: How can crystallography resolve ambiguous structural features?

  • Single-crystal growth : Use vapor diffusion (e.g., 1:1 DCM/hexane) to obtain diffraction-quality crystals .
  • SHELX refinement : Apply SHELXL for structure solution. Validate with R-factor (<0.05) and electron density maps (omit maps for ambiguous regions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.